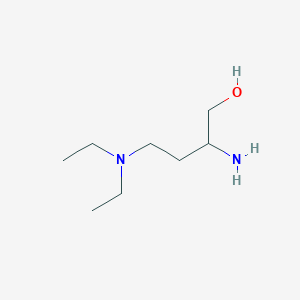

2-Amino-4-(diethylamino)butan-1-ol

Description

2-Amino-4-(diethylamino)butan-1-ol is a branched amino alcohol with the molecular formula C₈H₂₀N₂O. It features a primary hydroxyl group (-OH) at the first carbon, a diethylamino substituent at the fourth carbon, and an additional amino group at the second carbon (). Its purity is typically 95%, classified under category A2 (unspecified hazard classification) ().

Properties

IUPAC Name |

2-amino-4-(diethylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O/c1-3-10(4-2)6-5-8(9)7-11/h8,11H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZMUKSSVRFAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(diethylamino)butan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 1-bromobutane, which reacts with diethylamine to form 4-(diethylamino)butane.

Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for 2-Amino-4-(diethylamino)butan-1-ol are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(diethylamino)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-(diethylamino)butan-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-(diethylamino)butan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .

Comparison with Similar Compounds

Key Structural Differences:

- Diethylaminoethanol lacks the additional amino group at C2, simplifying its synthesis and reactivity compared to the target compound.

- 4-Fluoro-1-butanol replaces the diethylamino group with fluorine, enhancing electronegativity but reducing basicity.

Physical Properties

Boiling Points and Hydrogen Bonding:

- The target compound’s primary alcohol group (-OH) and amino groups (-NH₂, -N(C₂H₅)₂) enable strong hydrogen bonding, likely resulting in a higher boiling point than 4-Fluoro-1-butanol (which has weaker H-bonding due to fewer -NH groups) ().

- Compared to Diethylaminoethanol, the additional amino group in 2-Amino-4-(diethylamino)butan-1-ol may further elevate boiling points due to increased polarity.

Solubility:

- The diethylamino group enhances solubility in organic solvents, whereas the -OH and -NH₂ groups improve water solubility. This dual behavior contrasts with 4-Fluoro-1-butanol, which is less polar and more lipid-soluble due to fluorine’s electronegativity ().

Chemical Reactivity

Oxidation and Reduction:

- As a primary alcohol, 2-Amino-4-(diethylamino)butan-1-ol could theoretically undergo oxidation to a carboxylic acid, similar to butan-1-ol (). However, the presence of amino groups may complicate reactions by acting as electron donors or participating in side reactions.

- Unlike Diethylaminoethanol (secondary amine), the target compound’s primary amine (-NH₂) at C2 may undergo diazotization or form imines, expanding its synthetic utility.

Nucleophilic Substitution:

- The fluorine in 4-Fluoro-1-butanol makes it susceptible to nucleophilic substitution (e.g., SN2 reactions), whereas the diethylamino group in the target compound could act as a leaving group under acidic conditions ().

Biological Activity

2-Amino-4-(diethylamino)butan-1-ol, commonly referred to as DEAB, is an organic compound with significant biological activity. Its structure features a diethylamino group, which contributes to its pharmacological properties. This article explores the biological activities of DEAB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for DEAB is CHNO, with a molecular weight of 158.24 g/mol. The compound exhibits properties typical of secondary amines and alcohols, influencing its solubility and reactivity.

DEAB functions primarily through its interaction with various biological pathways, including:

- Inhibition of Enzymatic Activity : DEAB has been shown to inhibit certain enzymes involved in neurotransmitter synthesis and metabolism.

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, affecting synaptic transmission and neuronal excitability.

- Influence on Cell Signaling : DEAB can alter intracellular signaling pathways, impacting cell proliferation and apoptosis.

1. Antimicrobial Activity

Research indicates that DEAB possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that DEAB could be a candidate for developing new antimicrobial agents.

2. Anticancer Potential

DEAB has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. A notable study reported:

- Cell Line : MCF-7 (breast cancer)

- IC : 25 µM after 48 hours of treatment

This indicates a promising avenue for further research into DEAB's role in cancer therapy.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry examined the neuroprotective effects of DEAB in a rat model of neurodegeneration. The results showed that DEAB administration significantly reduced neuronal loss and improved cognitive function compared to control groups.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of DEAB in lipopolysaccharide (LPS)-induced inflammation models. The compound exhibited a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.